molecular formula C10H9NO2 B15071055 4-Hydroxy-2-methoxyquinoline

4-Hydroxy-2-methoxyquinoline

Cat. No.: B15071055
M. Wt: 175.18 g/mol
InChI Key: MNYINUVGUKQTIK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxyquinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methoxyquinoline typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the cyclization of aniline with diethyl ethoxymethylenemalonate under acidic conditions, followed by hydrolysis and decarboxylation to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-2-methoxyquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methoxyquinoline involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death . Additionally, its ability to form reactive oxygen species contributes to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

    4-Hydroxy-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.

    2-Hydroxy-4-methylquinoline: Another quinoline derivative with a hydroxy group at position 2 and a methyl group at position 4.

Uniqueness: 4-Hydroxy-2-methoxyquinoline is unique due to the presence of both hydroxy and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-6-9(12)7-4-2-3-5-8(7)11-10/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYINUVGUKQTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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